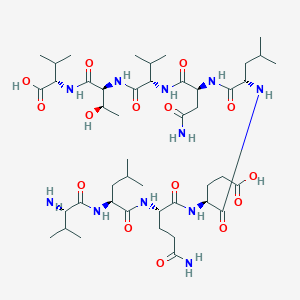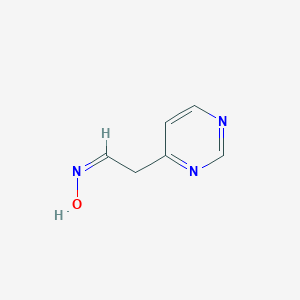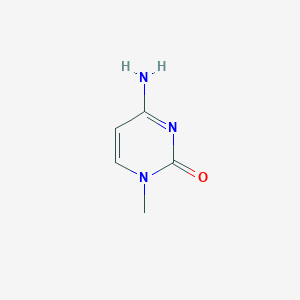
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often involves strategies such as cyclization reactions or functionalization of existing pyrrolidine frameworks. For instance, intramolecular cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid can afford complex pyrrolidinic structures, showcasing the versatility of pyrrolidine synthesis methods (Fante et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research on related compounds demonstrates significant interest in the synthesis of novel pyrrolidine derivatives with potential biological activities. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous derivatives was explored for their antiinflammatory and analgesic activities. These compounds, including variations with benzoyl groups, were evaluated for their potency in analgesic assays and showed minimal gastrointestinal erosion on chronic administration in rats. Such studies indicate the potential of pyrrolidine derivatives in developing new analgesic agents (Muchowski et al., 1985).
Chemical Functionalization and Coordination Polymers
Another area of application involves the synthesis of coordination polymers assembled from aromatic carboxylic acids derivatives. These studies highlight the design and characterization of new materials with interesting photophysical properties, which could be relevant for applications in optoelectronics and luminescence-based sensors (Sivakumar et al., 2011).
Structural Studies and Crystal Engineering
The structural properties of compounds related to "1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid" have been extensively studied, with an emphasis on understanding their molecular configurations, hydrogen-bonded networks, and implications for crystal engineering. Such insights are crucial for designing materials with desired physical and chemical properties, paving the way for innovations in materials science and pharmaceuticals (Chesna et al., 2017).
Applications in Organic Synthesis
Research also delves into the reactivity and applications of pyrrolidine and pyridine derivatives in organic synthesis, exploring their roles as intermediates in the formation of complex molecules. This includes investigations into the stability and reactivity of various substituted pyridinium salts and their utility in synthesizing acyl fluorides, which are valuable intermediates in organic chemistry (Wagner et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXWLJSRPJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599241 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
169750-31-6 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














